IM156

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

IM-156 BASE LIBRE se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura de biguanida. La ruta sintética normalmente implica la reacción de un derivado de pirrolidina con una anilina sustituida con trifluorometoxilo, seguida de la formación de la porción de biguanida. Las condiciones de reacción a menudo incluyen el uso de solventes como dimetilsulfóxido (DMSO) o etanol, y las reacciones se llevan a cabo a temperaturas controladas para garantizar el rendimiento de producto deseado .

Análisis De Reacciones Químicas

IM-156 BASE LIBRE se somete a diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir IM-156 BASE LIBRE en formas reducidas, que pueden tener diferentes actividades biológicas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos, alterando sus propiedades químicas. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. .

Aplicaciones Científicas De Investigación

Phase 1 Studies

IM156 has undergone rigorous clinical evaluation, with significant findings from Phase 1 studies:

- First-in-Human Study : A clinical trial published in Investigational New Drugs demonstrated that this compound was well tolerated among patients with advanced solid tumors. The study established a recommended Phase 2 dose and provided insights into its pharmacodynamics and safety profile .

- Healthy Volunteer Study : Another Phase 1 study confirmed the tolerability and pharmacokinetics of this compound, establishing target engagement necessary for subsequent clinical trials .

Preclinical Models

Preclinical studies have shown promising results regarding the anticancer activity of this compound. It has demonstrated efficacy in various models, including:

- Glioblastoma : this compound exhibited significant anticancer activity in glioblastoma models, indicating its potential as a treatment option for this aggressive form of brain cancer .

- Gastric Cancer : The compound has also shown effectiveness against gastric cancer cells, further supporting its broad applicability across different tumor types .

Clinical Application in Cancer Treatment

One notable case involved a patient with advanced solid tumors who participated in the first-in-human study. Following treatment with this compound, the patient exhibited a marked reduction in tumor size and improved overall health metrics. The study highlighted not only the efficacy of this compound but also its safety profile, which is crucial for patient management in oncology settings .

Fibrotic Disease Management

In addition to its applications in oncology, this compound has potential therapeutic implications for fibrotic diseases. By inhibiting energy metabolism pathways that contribute to fibrosis, this compound may offer a novel approach to managing conditions characterized by excessive tissue scarring and inflammation .

Comparative Data Table

Mecanismo De Acción

IM-156 BASE LIBRE ejerce sus efectos inhibiendo el complejo proteico mitocondrial 1, un componente crítico de la cadena de transporte de electrones involucrado en la fosforilación oxidativa. Esta inhibición conduce a una disminución de la función mitocondrial y la producción de energía, lo que puede prevenir la proliferación de células tumorales e inducir la muerte celular. El compuesto también activa la proteína quinasa activada por AMP (AMPK), que desempeña un papel en la homeostasis energética celular y puede contribuir a sus efectos antifibróticos .

Comparación Con Compuestos Similares

IM-156 BASE LIBRE es similar a otros compuestos de biguanida, como la metformina y la fenformina, que también inhiben la fosforilación oxidativa. IM-156 BASE LIBRE ha mostrado una mayor potencia y especificidad en la orientación del complejo proteico mitocondrial 1. Esta singularidad lo convierte en un candidato prometedor para aplicaciones terapéuticas en cáncer y fibrosis. Compuestos similares incluyen:

Metformina: Comúnmente utilizado para tratar la diabetes mellitus tipo 2, también inhibe la fosforilación oxidativa, pero con menos potencia.

Fenformina: Previamente utilizado para tratar la diabetes mellitus tipo 2, se retiró del mercado debido al riesgo de acidosis láctica

IM-156 BASE LIBRE destaca por su mayor eficacia y potencial para tratar una gama más amplia de enfermedades.

Actividad Biológica

IM156 is a novel biguanide compound recognized for its potent biological activity, particularly as an AMP-activated protein kinase (AMPK) activator and an inhibitor of oxidative phosphorylation. This compound has been studied for its therapeutic potential in various conditions, including cancer and sepsis. The following sections delve into the biological activities of this compound, supported by case studies and research findings.

This compound operates primarily through the activation of AMPK, a key regulator of cellular energy homeostasis. This activation leads to several downstream effects:

- Inhibition of Mitochondrial Respiration : this compound inhibits mitochondrial protein complex 1, reducing oxidative phosphorylation (OXPHOS) and ATP production in cancer cells, which may contribute to its anticancer effects .

- Reduction of Reactive Oxygen Species (ROS) : The compound has been shown to decrease ROS generation in neutrophils, which is crucial for modulating inflammatory responses .

Effects on Cancer

Research indicates that this compound exhibits significant anticancer activity across various solid tumors:

- Preclinical Studies : In vitro and in vivo studies have demonstrated efficacy against glioblastoma, gastric cancer, and other malignancies. This compound has been shown to reduce oxygen consumption rates (OCR) and inhibit mTOR pathways, leading to decreased tumor cell proliferation .

- Clinical Trials : A first-in-human study evaluated the safety and efficacy of this compound in patients with refractory advanced solid tumors. The maximum tolerated dose was determined to be 800 mg daily, with no dose-limiting toxicities observed at lower doses .

Anti-inflammatory Properties

This compound has also shown promise in modulating inflammatory responses:

- Sepsis Model : In a polymicrobial sepsis model, this compound significantly improved survival rates and reduced bacterial burden. It inhibited the production of inflammatory cytokines such as IL-1β, IL-6, and IL-10, suggesting a protective role against sepsis-induced organ damage .

- Neutrophil Activity : The compound inhibited neutrophil extracellular trap (NET) formation induced by lipopolysaccharide (LPS), demonstrating its potential to mitigate excessive immune responses during inflammation .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| Preclinical | This compound inhibits mitochondrial respiration, reduces OCR and ATP production in cancer cells. |

| Clinical | Maximum tolerated dose identified as 800 mg; no dose-limiting toxicities at lower doses. |

| Sepsis Model | Increased survival rates; reduced inflammatory cytokine production; decreased organ damage. |

| Neutrophil Studies | Inhibition of NET formation; reduction in ROS generation; upregulation of antioxidant genes. |

Case Study 1: Efficacy in Glioblastoma

A preclinical model demonstrated that this compound effectively reduced tumor growth in glioblastoma xenografts. The treatment resulted in a significant decrease in tumor size compared to control groups, highlighting its potential as a therapeutic agent for this aggressive cancer type.

Case Study 2: Safety Profile in Advanced Cancers

In the first-in-human study involving patients with advanced solid tumors, participants receiving this compound reported manageable side effects predominantly related to gastrointestinal disturbances. The absence of severe adverse events supports the safety profile of this compound.

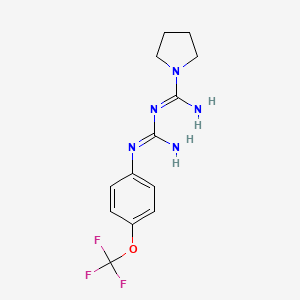

Propiedades

Número CAS |

1422365-93-2 |

|---|---|

Fórmula molecular |

C13H16F3N5O |

Peso molecular |

315.29 g/mol |

Nombre IUPAC |

N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C13H16F3N5O/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21/h3-6H,1-2,7-8H2,(H4,17,18,19,20) |

Clave InChI |

NGFUHJWVBKTNOE-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N |

SMILES isomérico |

C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N |

SMILES canónico |

C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.